

# Galactitol Accumulation in Classic Galactosemia: A Technical Guide

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## Compound of Interest

Compound Name: Galactitol

Cat. No.: B134913

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Audience: Researchers, scientists, and drug development professionals.

## Executive Summary

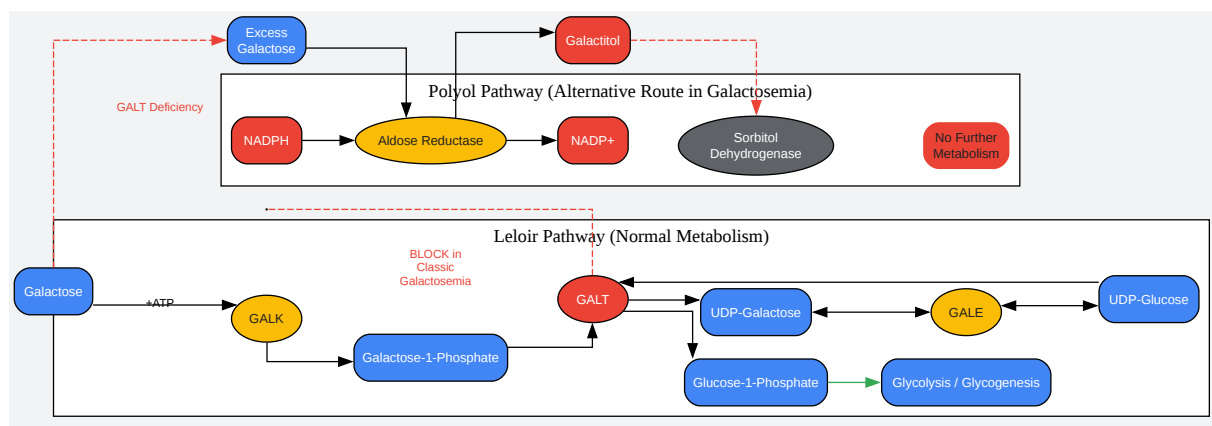
Classic Galactosemia is an autosomal recessive disorder resulting from a profound deficiency of the enzyme galactose-1-phosphate uridylyltransferase (GALT).[1][2][3] This enzymatic block disrupts the primary route of galactose metabolism, the Leloir pathway, leading to the accumulation of galactose and its alternative metabolites.[1][3][4] A key pathological consequence is the shunting of excess galactose into the polyol pathway, where it is reduced to **galactitol** by aldose reductase.[4][5][6] Unlike its glucose-derived counterpart, sorbitol, **galactitol** is not further metabolized and becomes trapped intracellularly, inciting a cascade of cytotoxic effects.[4][5][7] This guide provides a comprehensive technical overview of the mechanisms, quantification, and pathological implications of **galactitol** accumulation, offering a foundational resource for research and therapeutic development.

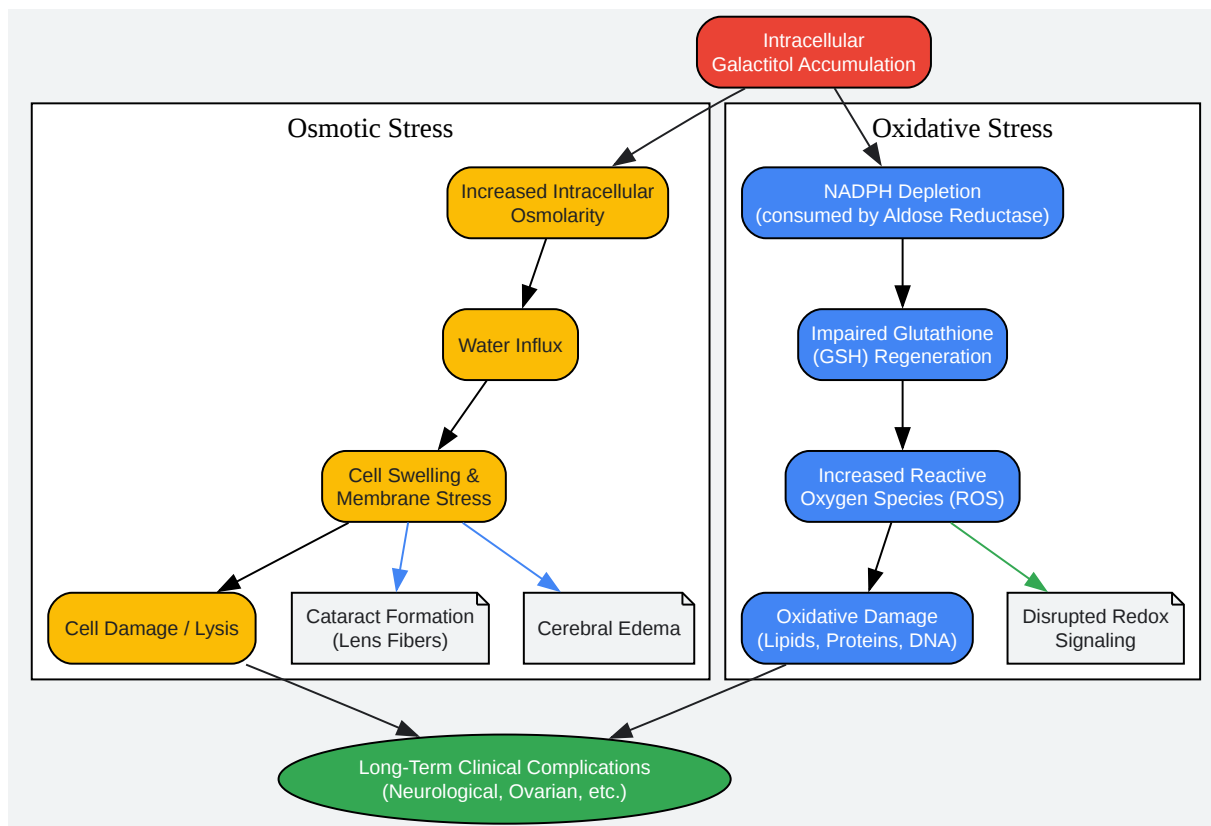
## Biochemical Basis of Galactitol Accumulation

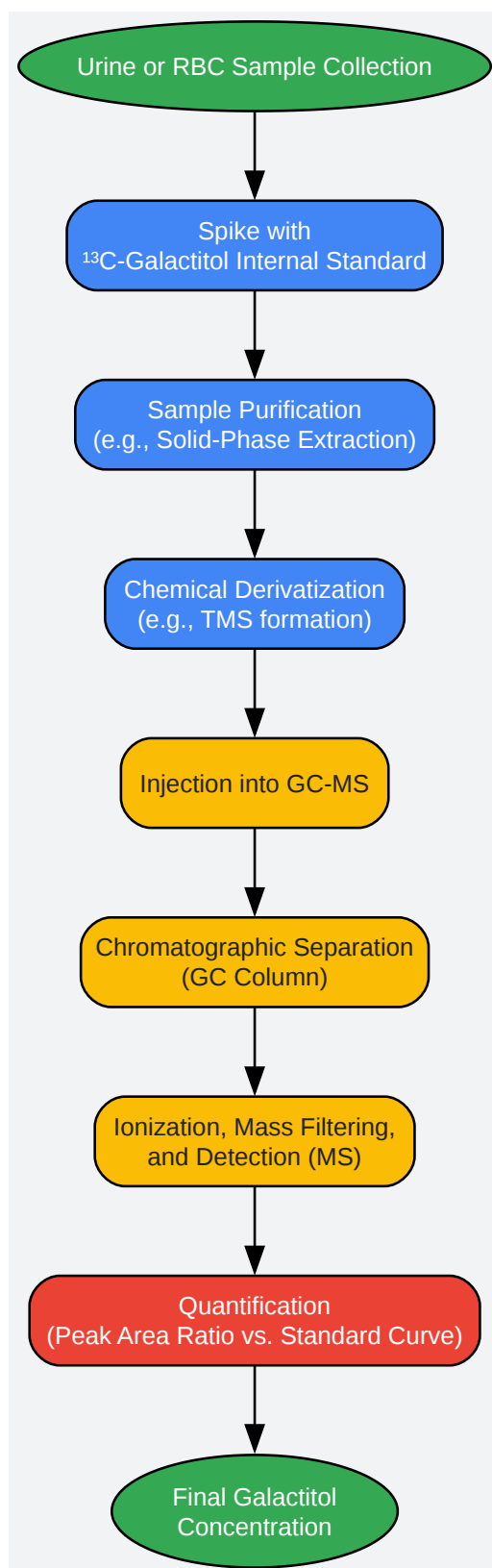
In healthy individuals, dietary galactose is primarily metabolized through the Leloir pathway. However, in Classic Galactosemia, the deficiency in GALT activity causes a buildup of galactose and galactose-1-phosphate (Gal-1-P).[5][6][7] This surplus of galactose forces it into alternative metabolic routes, most significantly the polyol pathway.[5][7][8]

The key enzyme in this alternative pathway is aldose reductase (AR), also known as aldo-keto reductase family 1 member B1 (AKR1B1).[9][10] Aldose reductase normally reduces glucose to

sorbitol but has a high affinity for galactose, converting it to **galactitol** (also known as dulcitol) in an NADPH-dependent reaction.<sup>[8][9]</sup> The subsequent enzyme in the polyol pathway, sorbitol dehydrogenase, cannot effectively oxidize **galactitol**.<sup>[4][5][7]</sup> This metabolic dead-end, combined with the fact that **galactitol** is a polar molecule that does not readily diffuse across cell membranes, leads to its progressive intracellular accumulation.<sup>[4][5][7]</sup>







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